tert-butyl N-[2-(propan-2-yloxy)pyridin-4-yl]carbamate
Overview
Description
tert-Butyl N-[2-(propan-2-yloxy)pyridin-4-yl]carbamate is a chemical compound with the molecular formula C13H20N2O3 and a molecular weight of 252.31 g/mol . It is often used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(propan-2-yloxy)pyridin-4-yl]carbamate typically involves the reaction of 2-(propan-2-yloxy)pyridine-4-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, ensuring proper handling and safety measures due to the use of reactive chemicals.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[2-(propan-2-yloxy)pyridin-4-yl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine nucleophile would yield a substituted amine derivative.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Scientific Research Applications
tert-Butyl N-[2-(propan-2-yloxy)pyridin-4-yl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(propan-2-yloxy)pyridin-4-yl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound used in similar synthetic applications.
tert-Butyl N-(pyridin-4-yl)carbamate: A related compound with a pyridine ring but lacking the propan-2-yloxy group.
Uniqueness
tert-Butyl N-[2-(propan-2-yloxy)pyridin-4-yl]carbamate is unique due to the presence of the propan-2-yloxy group attached to the pyridine ring. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .
Biological Activity
Overview
tert-butyl N-[2-(propan-2-yloxy)pyridin-4-yl]carbamate is a chemical compound characterized by its unique structure, which includes a tert-butyl group, a pyridine ring, and a carbamate functional group. Its molecular formula is C13H20N2O3, with a molecular weight of approximately 252.31 g/mol. This compound has garnered interest in scientific research due to its potential applications in medicinal chemistry and drug development, particularly as an enzyme inhibitor or receptor modulator.
The biological activity of this compound primarily stems from its interaction with specific molecular targets. It can modulate the activity of enzymes and receptors, leading to various biological effects. The precise pathways and molecular targets depend on the specific application and context of use. For instance, it has been noted to inhibit certain enzymes involved in metabolic pathways, which can have implications for treating diseases related to metabolic dysregulation.
Biological Activity
The compound's biological activity can be summarized in the following key areas:
- Enzyme Inhibition : It acts as an inhibitor for specific enzymes, which may be crucial in various biochemical pathways.
- Receptor Modulation : The compound can modulate receptor activity, impacting signaling pathways that are vital for cellular function.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties that could be beneficial in neurodegenerative diseases .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity:
- Cell Viability : Experiments showed that the compound could improve cell viability in astrocyte cultures exposed to neurotoxic agents like amyloid-beta (Aβ) peptides. This suggests a protective effect against neurotoxicity .
- Cytotoxicity : The compound was found to have low cytotoxicity at concentrations up to 100 μM, indicating its potential safety profile for further therapeutic applications .
In Vivo Studies
Limited in vivo studies have been conducted; however, preliminary results indicate that the compound may not significantly alter the progression of neurodegeneration in animal models compared to established treatments like galantamine. This highlights the need for further investigation into its bioavailability and efficacy in vivo .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Tert-butyl (2-(piperidin-4-yl)propan-2-yl)carbamate | C13H26N2O2 | Contains a piperidine ring; potential analgesic effects |
Tert-butyl (2-iodopyridin-4-yl)carbamate | C10H13IN2O2 | Iodine substitution increases reactivity; used in organic synthesis |
Tert-butyl (4-pyridyl)carbamate | C11H14N2O2 | Simpler structure; potential applications in anti-inflammatory drugs |
The unique substitution pattern of this compound may confer distinct biological properties compared to these similar compounds, particularly regarding its enzyme inhibition and receptor modulation capabilities .
Neuroprotective Potential
One case study investigated the effects of this compound on astrocytes exposed to Aβ peptides. The results indicated that treatment with the compound led to improved cell viability and reduced markers of oxidative stress compared to untreated controls. This suggests a potential application for this compound in neurodegenerative disease models where Aβ toxicity is a concern .
Enzyme Interaction Studies
Another study focused on the interaction between this compound and specific enzymes involved in metabolic pathways. The findings revealed that the compound could effectively inhibit enzyme activity at low micromolar concentrations, underscoring its potential as a lead compound for drug development targeting metabolic disorders .
Properties
IUPAC Name |
tert-butyl N-(2-propan-2-yloxypyridin-4-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-9(2)17-11-8-10(6-7-14-11)15-12(16)18-13(3,4)5/h6-9H,1-5H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMXTTROPYVHMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=CC(=C1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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